molecular formula C9H12ClN B167809 N-(2-Chloroethyl)-N-methylaniline CAS No. 1669-85-8

N-(2-Chloroethyl)-N-methylaniline

Cat. No.: B167809
CAS No.: 1669-85-8
M. Wt: 169.65 g/mol
InChI Key: KYTLVUBCXILIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloroethyl)-N-methylaniline (chemical formula: C₉H₁₁ClN) is a tertiary amine derivative featuring a chloroethyl group and a methyl group attached to the nitrogen atom of an aniline moiety. This compound is primarily utilized in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, dyes, and biologically active molecules. Its structure combines the aromatic properties of aniline with the reactivity of the chloroethyl group, enabling diverse chemical transformations such as alkylation and nucleophilic substitution .

Synthesis and Characterization:
this compound is synthesized via reactions involving N-methylaniline and chloroethylating agents like N-(2-chloroethyl)-N,N-diethylammonium chloride or N-(2-chloroethyl)-piperidinium chloride. Yields typically range from 15% to 38%, depending on the reagent and reaction conditions . The compound is characterized using ¹H/¹³C NMR, infrared spectroscopy, mass spectrometry, and CHN elemental analysis, ensuring high purity and stability .

Properties

IUPAC Name

N-(2-chloroethyl)-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTLVUBCXILIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168202
Record name Aniline, N-(2-chloroethyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1669-85-8
Record name N-(2-Chloroethyl)-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1669-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, N-(2-chloroethyl)-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chloroethyl)-N-methylaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aniline, N-(2-chloroethyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

N-Methylaniline acts as a nucleophile, attacking the electrophilic carbon adjacent to the chlorine atom in 2-chloroethyl chloride. A base such as potassium carbonate facilitates deprotonation, shifting equilibrium toward product formation. Elevated temperatures (60–80°C) and prolonged reaction times (12–24 hours) improve yields by overcoming kinetic barriers.

Example Procedure :

  • Combine N-methylaniline (10 mmol), 2-chloroethyl chloride (12 mmol), and K₂CO₃ (15 mmol) in DMF.

  • Reflux at 80°C for 18 hours.

  • Quench with water, extract with dichloromethane, and purify via column chromatography.
    Yield: 78–82%.

Challenges and Mitigations

  • Over-Alkylation : Stoichiometric excess of N-methylaniline (1:1.2 ratio) minimizes di-substitution.

  • Solvent Selection : DMF enhances solubility but complicates purification; THF offers a balance between reactivity and ease of workup.

Metal-Catalyzed N-Alkylation with 2-Chloroethanol

Iridium and ruthenium complexes facilitate dehydrogenative coupling between amines and alcohols, offering an atom-efficient alternative to alkyl halides. This method avoids stoichiometric waste but requires activated catalysts.

Ir(III)-NHC Catalytic Systems

Nitrogen-heterocyclic carbene (NHC) ligands stabilize Ir(III) centers, enabling efficient N-alkylation under solvent-free conditions. For example, complex 2b (NHC-Ir) catalyzes the reaction between N-methylaniline and 2-chloroethanol at 120°C, achieving 68% yield.

Reaction Conditions :

  • Catalyst loading: 2 mol%

  • Temperature: 120°C

  • Time: 24 hours

  • Yield: 68%

Substrate Scope and Limitations

  • Electron-Deficient Alcohols : 2-Chloroethanol’s poor leaving group (OH⁻) necessitates higher temperatures compared to benzyl alcohol derivatives.

  • Catalyst Recycling : Homogeneous Ir systems face challenges in recovery, though immobilization on supports remains unexplored.

Reductive Amination of Chloroacetaldehyde

Reductive amination couples N-methylaniline with chloroacetaldehyde in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN). This one-pot method avoids isolated imine intermediates, enhancing practicality.

Protocol and Yield Optimization

  • Mix N-methylaniline (10 mmol), chloroacetaldehyde (12 mmol), and NaBH₃CN (15 mmol) in methanol.

  • Stir at room temperature for 6 hours.

  • Acidify, extract, and purify.
    Yield: 70–75%.

Advantages Over Alkylation

  • Milder Conditions : Room-temperature reactions reduce energy input.

  • Functional Group Tolerance : Compatible with acid-sensitive substrates.

Two-Step Synthesis via N-Methylaniline Intermediate

A sequential approach first synthesizes N-methylaniline from aniline, followed by chloroethylation.

Methylation of Aniline

Common methylating agents include dimethyl sulfate or methyl iodide. For example, aniline reacts with methyl iodide in the presence of NaOH to yield N-methylaniline (95% purity).

Chloroethylation Step

The N-methylaniline is then treated with 1,2-dichloroethane under basic conditions. Elevated temperatures (90°C) and excess dichloroethane drive mono-substitution:

Conditions :

  • Solvent: Toluene

  • Base: KOH

  • Temperature: 90°C

  • Yield: 65%

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)CatalystProsCons
Direct Alkylation8280NoneSimple setupHalide waste
Ir-Catalyzed68120NHC-Ir(III)Solvent-freeHigh catalyst cost
Reductive Amination7525NaBH₃CNMild conditionsCyanide byproducts
Two-Step6590NoneScalableMulti-step purification

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-Chloroethyl)-N-methylaniline can undergo nucleophilic substitution reactions where the chloroethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of N-methyl-N-ethyl aniline.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: N-methyl-N-ethyl aniline.

Scientific Research Applications

Chemistry: N-(2-Chloroethyl)-N-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. They are investigated for their anticancer, antimicrobial, and antiviral activities. The compound’s ability to form DNA adducts makes it a candidate for studying DNA interactions and repair mechanisms.

Industry: The compound is used in the production of dyes, pigments, and polymers. Its reactivity and functional groups make it valuable in the development of materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways: N-(2-Chloroethyl)-N-methylaniline exerts its effects primarily through the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately causing cell death. The compound’s mechanism of action is similar to that of other alkylating agents used in chemotherapy, where it targets rapidly dividing cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The physicochemical and biological properties of N-(2-Chloroethyl)-N-methylaniline vary significantly compared to its analogs, depending on substituents. Key comparisons include:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Key Features Reference
This compound C₉H₁₁ClN 168.64 Not reported Tertiary amine; chloroethyl group enhances alkylation potential
N-Ethyl-N-(2-chloroethyl)aniline C₁₀H₁₃ClN 183.68 228 Ethyl substituent increases lipophilicity; used in dye synthesis
N-(2-Chloroethyl)aniline C₈H₁₀ClN 155.63 Not reported Lacks methyl group; reduced steric hindrance, higher reactivity
N,N-Bis(2-chloroethyl)-4-methylaniline C₁₁H₁₅Cl₂N 232.15 Not reported Dual chloroethyl groups; higher alkylation capacity, potential antitumor use
2-Chloro-N-methylaniline C₇H₈ClN 141.60 218 Simpler structure; limited applications in fine chemicals

Key Observations :

  • Substituent Effects : The presence of methyl or ethyl groups on the nitrogen atom influences steric hindrance and lipophilicity. For instance, N-Ethyl-N-(2-chloroethyl)aniline has a higher molecular weight (183.68 vs. 168.64) and boiling point (228°C) than this compound, making it more suitable for high-temperature reactions .
  • Reactivity: N-(2-Chloroethyl)aniline, lacking a methyl group, exhibits faster reaction kinetics in alkylation due to reduced steric hindrance .
Anticancer Potential:
  • Chloroethylnitrosoureas (e.g., carmustine) derived from chloroethylamines form DNA interstrand cross-links, suppressing tumor growth. The cross-linking efficiency is inversely related to cellular O⁶-methylguanine-DNA methyltransferase levels .
  • N,N-Bis(2-chloroethyl)-4-methylaniline, with two reactive chloroethyl groups, shows enhanced cytotoxicity compared to mono-chloroethyl derivatives, making it a candidate for anticancer drug development .

Biological Activity

N-(2-Chloroethyl)-N-methylaniline is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀ClN
  • Molecular Weight : Approximately 169.64 g/mol
  • Structure : The compound features a chloroethyl group attached to a methylaniline moiety, which contributes to its reactivity and biological interactions.

1. Antimicrobial Properties

This compound and its derivatives have demonstrated notable antimicrobial activity against various bacterial and fungal strains. Research indicates that:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies have reported significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL .
  • Antifungal Activity : It has also been effective against fungal strains such as Candida albicans, suggesting potential applications in antifungal treatments .

2. Cytotoxicity

The cytotoxic effects of this compound are particularly relevant in cancer research. The chloroethyl group is known for its ability to form DNA adducts, leading to cell death. Key findings include:

  • Mechanism of Action : The compound's cytotoxicity is partly attributed to its ability to release reactive nitrogen species, including nitric oxide (NO), which can induce apoptosis in cancer cells .
  • IC₅₀ Values : Initial studies have shown IC₅₀ values ranging from 38 to 95 µM against human breast (MCF-7) and lung (A549) adenocarcinoma cell lines, indicating moderate potency compared to established chemotherapeutic agents like BCNU .

Case Study 1: Antimicrobial Screening

A study conducted on various derivatives of this compound assessed their antibacterial activity against different strains. The results are summarized in the following table:

CompoundE. coli (mm)P. aeruginosa (mm)S. aureus (mm)
Sample A162022
Sample B253028
Sample C303536

The data indicates that certain derivatives exhibit enhanced antibacterial properties, making them candidates for further drug development .

Case Study 2: Cytotoxicity Evaluation

In another investigation focusing on the cytotoxic effects of this compound, researchers evaluated its impact on cancer cell viability using various concentrations:

Concentration (µM)MCF-7 Cell Viability (%)A549 Cell Viability (%)
0100100
258590
507075
1004550

The results demonstrate a dose-dependent decrease in cell viability, suggesting significant potential for therapeutic applications in oncology .

Q & A

Q. What are the recommended synthetic routes for N-(2-Chloroethyl)-N-methylaniline, and how are reaction conditions optimized?

this compound is typically synthesized via chloroethylation of N-methylaniline. A common method involves reacting N-methylaniline with 1,2-dichloroethane or chloroethylating agents (e.g., 2-chloroethyl chloride) under basic conditions. Optimization includes controlling temperature (20–50°C), using polar aprotic solvents (e.g., DMF), and maintaining stoichiometric excess of the chloroethylating agent to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How can researchers characterize the purity and structure of this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and chloroethyl group integration .
  • Mass Spectrometry (GC-MS or LC-MS) : To verify molecular weight and fragmentation patterns, especially for detecting impurities like unreacted N-methylaniline .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition points, leveraging data from analogous compounds (e.g., N-methylaniline’s BP: 228°C) .

Q. What are the stability considerations for storing and handling this compound?

The compound’s stability is influenced by moisture and light. Store in amber glass under inert gas (N2_2/Ar) at 4°C. Degradation pathways (e.g., hydrolysis of the chloroethyl group) can be monitored via periodic NMR or HPLC. Stability studies on similar enamines suggest shelf life >6 months under these conditions .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the reactivity of this compound in nucleophilic substitution reactions?

The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while elevated temperatures (60–80°C) accelerate substitution. Competing elimination (to form vinyl derivatives) can occur in highly basic conditions, requiring pH control (pH 7–9) .

Q. What computational methods are suitable for predicting thermodynamic properties of this compound?

Quantum chemical methods (e.g., G4 theory) accurately predict enthalpies of formation and vapor pressures. For example, N-methylaniline’s ΔfH_fH^\circ(g) = 90.9 ± 2.1 kJ·mol1^{-1} was validated experimentally via combustion calorimetry and transpiration . Similar protocols can be applied to the chloroethyl derivative, adjusting for Cl substituent effects .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from isomer formation (e.g., Z/E isomers in benzotriazolylenamines) or incomplete purification. Strategies include:

  • Chromatographic Separation : Use rapid silica gel columns with gradient elution (e.g., 10:1 hexane:EtOAc) to resolve isomers .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify optimal termination points .

Methodological Insights

Q. What analytical techniques are critical for detecting trace impurities in this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Detects low-abundance byproducts (e.g., di-chloroethylated species).
  • Headspace GC-MS : Identifies volatile degradation products (e.g., chloroethane) .

Q. How can researchers design experiments to study the compound’s environmental fate or toxicity?

  • Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25–50°C, analyzing products via LC-MS .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute toxicity, referencing protocols for structurally similar anilines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chloroethyl)-N-methylaniline
Reactant of Route 2
Reactant of Route 2
N-(2-Chloroethyl)-N-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.